molecular formula C23H18F3N5O2 B11196960 N-acetyl-N-{4-methyl-6-[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidin-2-yl}acetamide

N-acetyl-N-{4-methyl-6-[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidin-2-yl}acetamide

Cat. No.: B11196960
M. Wt: 453.4 g/mol
InChI Key: GVLGJSDJGSNROZ-UHFFFAOYSA-N
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Description

N-acetyl-N-{4-methyl-6-[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidin-2-yl}acetamide is a complex organic compound with a unique structure that includes a pyrazole ring, a pyrimidine ring, and a naphthalene moiety

Preparation Methods

The synthesis of N-acetyl-N-{4-methyl-6-[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the naphthalene moiety: This step involves the coupling of the pyrazole ring with a naphthalene derivative.

    Formation of the pyrimidine ring: This can be done through a cyclization reaction involving appropriate precursors.

    Acetylation: The final step involves the acetylation of the compound to introduce the acetyl group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

N-acetyl-N-{4-methyl-6-[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrimidine rings, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-acetyl-N-{4-methyl-6-[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidin-2-yl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.

    Medicine: It may have potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-acetyl-N-{4-methyl-6-[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-acetyl-N-{4-methyl-6-[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidin-2-yl}acetamide can be compared with other similar compounds, such as:

    N-acetyl-N-{4-methyl-6-[3-(phenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidin-2-yl}acetamide: This compound has a phenyl group instead of a naphthalene moiety.

    N-acetyl-N-{4-methyl-6-[3-(naphthalen-2-yl)-5-(methyl)-1H-pyrazol-1-yl]pyrimidin-2-yl}acetamide: This compound has a methyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18F3N5O2

Molecular Weight

453.4 g/mol

IUPAC Name

N-acetyl-N-[4-methyl-6-[3-naphthalen-2-yl-5-(trifluoromethyl)pyrazol-1-yl]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C23H18F3N5O2/c1-13-10-21(28-22(27-13)30(14(2)32)15(3)33)31-20(23(24,25)26)12-19(29-31)18-9-8-16-6-4-5-7-17(16)11-18/h4-12H,1-3H3

InChI Key

GVLGJSDJGSNROZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C(=O)C)C(=O)C)N2C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F

Origin of Product

United States

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